trans-1,2-Bis(perfluorohexyl)ethylene

Description

Historical Context of Perfluorinated Organic Chemistry

The field of organofluorine chemistry predates the isolation of elemental fluorine itself. One of the earliest reports dates back to 1862, with Alexander Borodin's synthesis of an organofluorine compound via halogen exchange. nih.gov However, the field saw dramatic expansion during and after World War II, driven by military and industrial demand for highly stable materials. nih.govavantorsciences.com The development of processes like electrochemical fluorination (ECF) and the commercialization of materials such as Polytetrafluoroethylene (PTFE), known as Teflon, in the 1940s and 1950s marked pivotal moments. nih.govsigmaaldrich.com These early successes laid the groundwork for the synthesis of a vast array of fluorinated molecules, including the class of perfluorinated olefins, which are integral to materials science and specialty chemicals. avantorsciences.comsigmaaldrich.com

Overview of Perfluorinated Olefins in Modern Chemical Science

Perfluorinated olefins are alkene derivatives in which all hydrogen atoms have been replaced by fluorine atoms, except for those on the olefinic carbons which may retain hydrogen or be substituted with other groups. These compounds are a cornerstone of modern organofluorine chemistry, serving as versatile building blocks for fluoropolymers and other advanced materials. researchgate.netacademie-sciences.fr Their utility stems from the profound influence of the fluorine atoms on the molecule's electronic and physical properties.

Perfluorinated compounds (PFCs) are organofluorine compounds that contain only carbon and fluorine atoms, lacking C-H bonds. chemicalbook.com More broadly, the term per- and polyfluoroalkyl substances (PFAS) refers to a large group of chemicals characterized by a perfluoroalkyl moiety, CnF2n+1–. sigmaaldrich.com Perfluorinated olefins fall under this umbrella.

Structurally, they are classified based on the position of the double bond (internal or terminal) and the length of the perfluoroalkyl chains. The nomenclature follows standard IUPAC rules, where "perfluoro" designates the complete substitution of hydrogen with fluorine on the alkyl chains. rsc.org For example, an ethylene (B1197577) molecule substituted with two perfluorohexyl groups is termed Bis(perfluorohexyl)ethylene. The geometric isomers are denoted by cis- or trans- prefixes.

Haloalkanes/Haloalkenes : These are hydrocarbons where one or more hydrogen atoms are replaced by halogens. Perfluorinated olefins are a specific type of haloalkene. rsc.orgcato-chem.com

gem-Dihalides vs. vic-Dihalides : While these terms apply to saturated systems with halogens on the same or adjacent carbons, respectively, the concept of adjacent functionalization is relevant to the 1,2-substitution pattern in the title compound. cato-chem.com

The properties of perfluoroalkyl groups are dominated by the carbon-fluorine bond, which is one of the strongest covalent bonds in organic chemistry. researchgate.netguidechem.com This bond strength imparts exceptional thermal and chemical stability to the molecule. guidechem.comnefab.com

Electronic Attributes: Fluorine is the most electronegative element, creating a strong dipole in the C-F bond. In a perfluoroalkyl chain, the cumulative inductive effect of multiple fluorine atoms significantly withdraws electron density from the carbon backbone. This electronic shielding and the high density of electron-rich fluorine atoms make the perfluorinated moiety both hydrophobic (water-repelling) and oleophobic/lipophobic (oil-repelling). chemicalbook.com This dual repellency is a hallmark of many fluorinated materials.

Steric Attributes: While fluorine's van der Waals radius is only slightly larger than that of hydrogen, the collective presence of fluorine atoms in a perfluoroalkyl chain creates a rigid, helical conformation. This "fluorinated sheath" sterically protects the underlying carbon chain from chemical attack. guidechem.com This steric hindrance, combined with electronic effects, contributes to the chemical inertness of these compounds. guidechem.com

Positioning of "trans-1,2-Bis(perfluorohexyl)ethylene" within Advanced Organofluorine Research

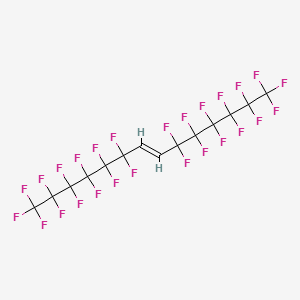

This compound, with the chemical formula C₁₄H₂F₂₆, is an internal olefin featuring two C₆F₁₃ chains. Its structure places it within the category of long-chain perfluorinated olefins, which are subjects of significant interest in materials science. While specific research on this exact molecule is limited in publicly accessible literature, its position and potential can be inferred from studies on analogous compounds and the broader class of fluorous molecules.

The presence of two long perfluorohexyl chains suggests that this compound would exhibit pronounced fluorous properties, meaning it has a high affinity for other fluorinated substances and is immiscible with both hydrocarbons and aqueous media. researchgate.net This makes such compounds valuable in creating highly repellent surfaces and as components in fluorous phase synthesis.

Research into the synthesis of similar structures, such as the 1,2-bis-perfluoroalkylation of alkenes and alkynes, highlights the ongoing effort to develop efficient methods for creating these specialized molecules. A copper-mediated protocol using perfluorocarboxylic anhydrides represents a notable advancement in this area. The applications for such long-chain fluorous olefins are found in areas requiring extreme chemical and thermal stability, low surface energy, and unique interfacial properties, such as advanced lubricants, dielectric fluids, and precursors for specialty fluoropolymers. nefab.com The trans configuration of the molecule provides a more linear and rigid structure compared to its cis isomer, which can influence its packing in the solid state and its properties in materials applications.

Data Tables

Table 1: Physicochemical Properties of this compound and Related Compounds

This table presents known properties of the target compound and its shorter-chain analog, trans-1,2-Bis(perfluoro-n-butyl)ethylene, for comparison. Data is compiled from chemical databases and supplier information.

| Property | This compound | trans-1,2-Bis(perfluoro-n-butyl)ethylene |

| CAS Number | 51249-67-3 | 84551-43-9 avantorsciences.comguidechem.com |

| Molecular Formula | C₁₄H₂F₂₆ | C₁₀H₂F₁₈ avantorsciences.com |

| Molecular Weight | 664.12 g/mol | 464.10 g/mol avantorsciences.com |

| Boiling Point | Not available | 64 °C at 56 mmHg avantorsciences.com |

| Density | Not available | 1.675 g/mL avantorsciences.com |

| Refractive Index (n_D^20) | Not available | 1.300 avantorsciences.com |

Data sourced from PubChem and commercial supplier specifications. Specific experimental conditions may vary.

Compound Nomenclature Table

Structure

3D Structure

Properties

IUPAC Name |

(E)-1,1,1,2,2,3,3,4,4,5,5,6,6,9,9,10,10,11,11,12,12,13,13,14,14,14-hexacosafluorotetradec-7-ene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H2F26/c15-3(16,5(19,20)7(23,24)9(27,28)11(31,32)13(35,36)37)1-2-4(17,18)6(21,22)8(25,26)10(29,30)12(33,34)14(38,39)40/h1-2H/b2-1+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFEKJPRYZMFTFH-OWOJBTEDSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=CC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(=C/C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)\C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H2F26 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40880444 | |

| Record name | trans-1,2-Bis(perfluorohexyl)ethylene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40880444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

664.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56523-43-4, 51249-67-3 | |

| Record name | Bis(perfluoro-n-hexyl)-1,2-ethylene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056523434 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | trans-1,2-Bis(perfluorohexyl)ethylene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40880444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (7E)-7H,8H-Hexacosafluorotetradec-7-ene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Elucidation of Reaction Mechanisms and Reactivity Profiles of Trans 1,2 Bis Perfluorohexyl Ethylene

Mechanistic Investigations of Electrophilic Additions to Perfluoroalkylethylenes

The electron-deficient nature of the double bond in perfluoroalkylethylenes, such as trans-1,2-Bis(perfluorohexyl)ethylene, generally renders them less susceptible to electrophilic attack compared to their hydrocarbon counterparts. utdallas.edu The π-bond in alkenes acts as a source of electrons, making it nucleophilic and reactive towards strong electrophiles. utdallas.edu However, the powerful inductive effect of the perfluoroalkyl groups deactivates the double bond towards electrophiles.

An electrophilic addition reaction involves an initial attack by an electrophile on a substrate, resulting in the addition of simple molecules across a multiple bond. libretexts.org The mechanism typically proceeds in two steps: an initial electrophilic attack on the π-electrons of the double bond to form a carbocation intermediate, followed by a nucleophilic attack on the carbocation. libretexts.org

| Step | Description |

| 1 | The alkene's π electrons attack an electrophile (E+), forming a C-E sigma bond and a carbocation intermediate. libretexts.org |

| 2 | A nucleophile (Nu-) attacks the electron-deficient carbocation, forming a new C-Nu sigma bond and the final addition product. libretexts.org |

Research on various perfluoroalkenes has shown that their reactivity in electrophilic additions is significantly diminished. researchgate.net For instance, studies on perfluoroheptene-1 (B1583415) and 1H,1H,2H-perfluorooctene-1 show they are more reactive than internally substituted perfluoroalkenes. researchgate.net Disubstituted perfluoroalkenes, a category that includes this compound, have been found to be unreactive towards ionic addition of electrophiles like Cl₂, Br₂, BrCl, or ICl. researchgate.net The reaction requires strong electrophiles, such as potent proton acids or Lewis acids, to proceed. utdallas.edu

Nucleophilic Reactivity of Perfluorinated Olefins

In stark contrast to their inertness towards electrophiles, perfluorinated olefins are highly susceptible to nucleophilic attack. The strong electron-withdrawing effect of the fluorine atoms makes the carbon atoms of the double bond electron-poor and thus prime targets for nucleophiles. ncert.nic.inresearchgate.net This reaction involves a nucleophile attacking the haloalkane substrate at the electron-deficient carbon atom bonded to the halogen. ncert.nic.in

The general order of reactivity for perfluorinated olefins towards nucleophiles increases with the stability of the intermediate carbanion formed upon attack. researchgate.net The stability follows the order: (CF₃)₂C=CF₂ > CF₃CF=CF₂ > CF₂=CF₂. researchgate.net This trend directly correlates with the toxicity of these olefins, which is linked to their reactivity with biological nucleophiles. researchgate.net Given its structure with two large perfluoroalkyl substituents, this compound is expected to be highly reactive towards nucleophiles.

Studies have shown that various nucleophiles, including hydride ions, ammonia, primary aromatic amines, and phenols, readily react with complex perfluorinated alkenes. proquest.com These reactions often involve an initial nucleophilic attack followed by subsequent elimination or rearrangement steps. proquest.com

Radical Reactions Involving the Ethylene (B1197577) Moiety

Free-radical reactions provide an alternative pathway for the functionalization of perfluoroalkylethylenes. Free-radical additions of halogens like Cl₂ and Br₂ can yield dihaloproducts with terminal perfluoroalkenes. researchgate.net However, for internally disubstituted perfluoroalkenes, such as this compound, the yields from photochemical bromination are often poor because the resulting dibromoproducts exist in a photochemical equilibrium with the starting alkene. researchgate.net

A notable development is the copper-mediated 1,2-bis-perfluoroalkylation of alkenes, which utilizes perfluorocarboxylic anhydrides as the source of perfluoroalkyl groups. rsc.org This method proceeds through the formation of a stable perfluoroalkylcopper intermediate, which then reacts with perfluoroalkyl-containing radicals to furnish the desired 1,2-bis-perfluoroalkylated products. rsc.org

Role of Fluorous Solvents in Modulating Reaction Pathways

Fluorous solvents, which are highly fluorinated compounds like perfluoroalkanes, exhibit unique solubility properties. tcichemicals.comwikipedia.org They are generally immiscible with common organic solvents and water at room temperature but can form a homogeneous solution with some organic solvents at elevated temperatures. tcichemicals.com This property is the basis of the Fluorous Biphase System (FBS), a concept central to "Green Chemistry". tcichemicals.comwikipedia.org

In an FBS, a reaction can be carried out in a single phase at a higher temperature, and upon cooling, the system separates into a fluorous phase and an organic phase. tcichemicals.com This facilitates easy separation of fluorous-tagged catalysts or products from the non-fluorous reactants or products. tcichemicals.comwikipedia.org The high solubility of gases in fluorous solvents also makes them suitable for reactions involving gaseous reagents like hydrogen or oxygen. tcichemicals.com For a molecule like this compound, its high fluorine content would confer high solubility in fluorous solvents, allowing its reactions to be modulated by using an FBS to control catalyst and product separation. wikipedia.org Studies using intermolecular nuclear Overhauser effects have shown that in biphasic systems of chloroform (B151607) and perfluoro(methylcyclohexane), solvent components can interact selectively with fluorous solutes. nih.gov

| Feature | Description | Reference |

| Phases | Consists of a fluorous solvent and a conventional organic solvent. | tcichemicals.com |

| Miscibility | Immiscible at room temperature, but form a single phase upon heating. | tcichemicals.com |

| Catalyst/Product Separation | Reaction occurs in the homogeneous phase at high temperature. Upon cooling, phases separate, allowing for easy separation of fluorous components (e.g., catalysts, products) from the organic phase. | tcichemicals.com |

| Reusability | The fluorous phase containing the catalyst can often be recovered and reused. | tcichemicals.com |

| Gas Solubility | Fluorous solvents exhibit high solubility for many gases, beneficial for reactions like hydrogenation and oxidation. | tcichemicals.com |

Reactivity in Polymeric Systems (e.g., Polymerization Initiation, Chain Transfer)

Perfluorinated olefins can be utilized as monomers in polymerization reactions. Techniques like Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization are employed to create well-defined polymers. nih.gov The selection of a suitable Chain Transfer Agent (CTA) is critical for controlling the polymerization process. nih.gov For instance, the RAFT polymerization of 2-(perfluorohexyl)ethyl methacrylate (B99206) has been successfully conducted in supercritical CO₂. nih.gov

In the context of polymerization, chain transfer is a crucial process where the growing polymer chain is terminated and a new chain is initiated. mostwiedzy.pl This process can be mediated by a chain transfer agent. In coordinative chain transfer polymerization, agents like diethyl zinc can be used. mostwiedzy.pl The rate constants for chain transfer (kct) versus chain growth (kcg) determine the molecular weight of the resulting polymer. mostwiedzy.pl The presence of this compound in a polymerization system could potentially influence the process either as a comonomer, a chain transfer agent itself, or by affecting the solubility and reactivity of other components, particularly in fluorous media.

Intermolecular Interactions Influencing Reaction Kinetics and Thermodynamics

The kinetics and thermodynamics of a reaction determine its rate and the position of its equilibrium, respectively. researchgate.net For a reversible reaction, the transition from kinetic to thermodynamic control can often be observed with changes in temperature. nih.gov At lower temperatures, the reaction is typically under kinetic control, favoring the formation of the product that is formed fastest (lowest activation energy). researchgate.netnih.gov At higher temperatures, the reaction may become thermodynamically controlled, favoring the most stable product. nih.gov

The highly fluorinated nature of this compound leads to weak intermolecular van der Waals interactions. wikipedia.org This can affect the solvation shell around the molecule. In fluorous solvent systems, it has been suggested that the solvation layer around a fluorous solute can have a different composition and hydrodynamic properties than the bulk solution, which can influence reaction rates. nih.gov The relationship between kinetics and thermodynamics is crucial, as illustrated in studies where inaccurate thermodynamic data led to overestimates of reaction rate constants. researchgate.net Understanding these intermolecular forces and their impact on the energy profile of a reaction is essential for predicting the behavior of this compound in chemical transformations. uclouvain.be

Advanced Spectroscopic and Structural Characterization of Trans 1,2 Bis Perfluorohexyl Ethylene and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conformational Analysis (e.g., ¹⁹F NMR, ¹H NMR)

High-resolution NMR spectroscopy is the most powerful tool for the definitive structural elucidation of fluorinated organic compounds. Both ¹H and ¹⁹F NMR are crucial for characterizing trans-1,2-Bis(perfluorohexyl)ethylene.

¹H NMR: The proton NMR spectrum is expected to be remarkably simple. Due to the symmetry of the molecule, the two vinylic protons are chemically equivalent. They would give rise to a single signal (a singlet) in the spectrum. The chemical shift of these protons would be influenced by the strong electron-withdrawing effect of the adjacent perfluorohexyl groups, likely placing the signal further downfield than in non-fluorinated alkenes. The absence of other signals in the ¹H NMR spectrum is a strong indicator of the compound's purity and the lack of hydrogenated impurities nih.gov.

¹⁹F NMR: The ¹⁹F NMR spectrum provides a detailed fingerprint of the perfluorohexyl chains. Each chemically distinct fluorine environment results in a separate signal, with chemical shifts and coupling constants (J-coupling) providing a wealth of structural information. The spectrum would be complex, containing distinct signals for the terminal trifluoromethyl (-CF₃) group and the five different difluoromethylene (-CF₂-) groups in the chain.

The signal for the -CF₃ group typically appears around -81 ppm. The signals for the -CF₂- groups would appear at different chemical shifts, generally between -115 and -127 ppm, with the group alpha to the double bond (C=C-CF₂) being the most deshielded. The intricate splitting patterns observed result from geminal (F-C-F) and vicinal (F-C-C-F) couplings. Conformational analysis of the flexible perfluorohexyl chains could be investigated through variable temperature NMR studies, which can reveal information about the rotational energy barriers around the C-C single bonds.

Table 4.1.1: Predicted NMR Spectroscopic Data for this compound

| Nucleus | Group | Predicted Chemical Shift (ppm) | Predicted Multiplicity |

| ¹H | =C-H | ~6.0 - 7.0 | Singlet (s) |

| ¹⁹F | -CF₃ | ~ -81 | Triplet (t) |

| ¹⁹F | -CF₂ CF₃ | ~ -126 | Multiplet (m) |

| ¹⁹F | -(CF₂)₂CF₂ (CF₂)₂CF₃ | ~ -122 to -124 | Multiplet (m) |

| ¹⁹F | =CH-CF₂ - | ~ -115 to -120 | Multiplet (m) |

Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis and Molecular Dynamics

Vibrational spectroscopy, including infrared (IR) and Raman techniques, is used to identify functional groups and provide insight into molecular symmetry. For this compound, which possesses a center of inversion (C₂h symmetry), the principle of mutual exclusion is expected to apply. This principle states that vibrational modes that are Raman active will be IR inactive, and vice versa.

IR Spectroscopy: The IR spectrum is expected to be dominated by exceptionally strong absorption bands corresponding to the C-F stretching vibrations, typically found in the 1100-1300 cm⁻¹ region. These intense bands are characteristic of perfluorinated compounds. Other weaker bands corresponding to C-H and C=C bending modes would also be present. The symmetric C=C stretching vibration, however, is expected to be inactive or extremely weak in the IR spectrum due to the molecule's symmetry.

Raman Spectroscopy: In contrast to IR, the symmetric C=C stretching vibration is expected to give rise to a strong, sharp signal in the Raman spectrum, typically in the range of 1650-1680 cm⁻¹. This band is a key diagnostic feature for the presence of the double bond. The symmetric C-CF₂ stretching modes would also be Raman active. The observation of non-coincident IR and Raman bands would provide strong evidence for the centrosymmetric trans structure.

Table 4.2.1: Key Expected Vibrational Modes for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Expected IR Activity | Expected Raman Activity |

| C=C Stretch (symmetric) | 1650 - 1680 | Inactive | Strong |

| =C-H Stretch | 3000 - 3100 | Medium | Medium |

| C-F Stretches | 1100 - 1300 | Very Strong | Weak |

| =C-H Bend (out-of-plane) | 950 - 980 | Strong | Inactive |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Reaction Monitoring

UV-Vis spectroscopy probes the electronic transitions within a molecule. The primary chromophore in this compound is the isolated carbon-carbon double bond. For simple, non-conjugated alkenes, the main electronic transition is a π → π* transition that occurs at high energy. Consequently, the maximum absorption (λ_max) is expected to be in the far-UV region, well below the 200 nm cutoff of standard UV-Vis spectrophotometers.

This transparency across the 200-800 nm range means the compound is colorless and makes it suitable for use as a solvent in spectroscopic applications. While not useful for direct characterization of the intact molecule, UV-Vis spectroscopy can be an effective tool for reaction monitoring. For instance, in reactions where the double bond is consumed or converted into a conjugated system (e.g., through addition or polymerization), the disappearance of the reactant's weak absorbance or the appearance of a new, stronger absorbance at a longer wavelength can be tracked over time to determine reaction kinetics.

X-ray Crystallography and Diffraction Studies for Solid-State Structure Determination

X-ray crystallography provides unambiguous proof of molecular structure in the solid state by mapping electron density to determine the precise positions of atoms. Although no public crystal structure of this compound is available, such a study would yield invaluable information.

If a suitable single crystal could be grown, X-ray diffraction would definitively:

Confirm the trans geometry of the substituents across the double bond.

Provide precise bond lengths and angles , including the C=C double bond length and the C-C bond lengths within the perfluorohexyl chains.

Elucidate the conformational arrangement of the perfluorohexyl chains in the solid state, which are often helical in long-chain perfluoroalkanes.

Reveal details of intermolecular packing in the crystal lattice, including the nature and distances of non-covalent interactions such as fluorine-fluorine contacts, which govern the material's bulk properties.

Mass Spectrometry for Molecular Weight Distribution and Fragmentation Patterns

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound and to deduce its structure from fragmentation patterns. For this compound (C₁₄H₂F₂₆), the exact mass is 664.0075.

Under electron ionization (EI), the molecule would first form a molecular ion (M⁺˙) at m/z 664. The fragmentation pattern would be characteristic of perfluorinated chains. A primary fragmentation pathway would involve cleavage of the C-C bond beta to the double bond, leading to the loss of a C₅F₁₁ radical and formation of a stable, resonance-delocalized cation. Another common pathway is the cleavage of C-C bonds along the chain, resulting in the loss of neutral fragments like CF₄ or C₂F₄, and the formation of characteristic perfluoroalkyl cations.

Table 4.5.1: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z | Identity | Fragmentation Pathway |

| 664 | [C₁₄H₂F₂₆]⁺˙ | Molecular Ion (M⁺˙) |

| 595 | [M - CF₃]⁺ | Loss of a methyl radical from a fragment |

| 545 | [M - C₂F₅]⁺ | Loss of a perfluoroethyl radical |

| 427 | [C₈HF₁₆]⁺ | Cleavage of C-C bond with H transfer |

| 319 | [C₆F₁₃]⁺ | Perfluorohexyl cation |

| 119 | [C₂F₅]⁺ | Perfluoroethyl cation |

| 69 | [CF₃]⁺ | Trifluoromethyl cation |

Advanced hyphenated techniques (e.g., GC-MS, LC-MS for reaction mixture analysis)

Hyphenated techniques, which couple a separation method with a detection method, are indispensable for analyzing complex mixtures.

Gas Chromatography-Mass Spectrometry (GC-MS): Given its boiling point of 195 °C, this compound is sufficiently volatile for GC analysis. GC-MS is the ideal technique for assessing the purity of a sample. It can effectively separate the trans isomer from the corresponding cis isomer, as well as from any residual starting materials or byproducts from its synthesis. The mass spectrometer provides positive identification of each separated component based on its mass spectrum and fragmentation pattern.

Liquid Chromatography-Mass Spectrometry (LC-MS): While GC-MS is suitable for the compound itself, LC-MS would be the preferred method for analyzing less volatile or thermally sensitive derivatives. For example, if this compound is used as a starting material for further functionalization, LC-MS could be employed to separate and identify the products in the reaction mixture without requiring derivatization, providing direct insight into reaction progress and product distribution.

Computational and Theoretical Studies on Trans 1,2 Bis Perfluorohexyl Ethylene

Quantum Chemical Calculations (DFT, ab initio) on Electronic Structure

Quantum chemical calculations are fundamental to understanding the electronic properties of molecules like trans-1,2-Bis(perfluorohexyl)ethylene. Methods such as Density Functional Theory (DFT) and ab initio calculations can provide deep insights into molecular structure, stability, and reactivity. For perfluorinated compounds, the strong electron-withdrawing nature of fluorine atoms significantly influences the electronic landscape of the molecule.

Conformational Analysis and Isomerization Pathways

A comprehensive conformational analysis of this compound would involve mapping the potential energy surface as a function of the rotation around the C-C single bonds of the perfluorohexyl chains. The presence of bulky and highly electronegative perfluorohexyl groups is expected to create significant steric hindrance, likely resulting in a high rotational barrier around the central C=C double bond. Theoretical calculations would be essential to quantify the energy differences between various conformers and to identify the most stable geometric arrangements.

Furthermore, these calculations could elucidate the pathways and energy barriers for isomerization from the trans to the cis isomer. This process is typically energetically unfavorable for alkenes but can be influenced by photochemical or thermal conditions.

Electrostatic Potential Surface Analysis

An electrostatic potential surface (ESP) analysis would visualize the charge distribution across the this compound molecule. It is anticipated that the perfluorohexyl chains would exhibit a strongly negative potential due to the high electronegativity of the fluorine atoms. The region around the ethylene (B1197577) linkage would be comparatively less negative or even slightly positive, creating a molecule with a highly polarized surface. This has significant implications for its intermolecular interactions and solubility in different media. For instance, the low solubility of non-fluorinated compounds like stearic acid in this compound can be rationalized by these electrostatic properties. nih.gov

Molecular Dynamics Simulations for Dynamic Behavior in Different Phases

Molecular dynamics (MD) simulations could be employed to study the behavior of this compound in the gas, liquid, and solid phases. These simulations would model the motion of atoms over time, providing insights into properties such as density, viscosity, and diffusion coefficients. In the condensed phase, MD simulations would be particularly useful for understanding the packing of these molecules and the nature of the intermolecular forces, which are dominated by fluorous interactions.

Theoretical Modeling of Reaction Mechanisms and Transition States

Theoretical modeling is a powerful tool for investigating the potential reactivity of this compound. By calculating the energies of reactants, products, and transition states, potential reaction pathways can be mapped out. For example, the susceptibility of the double bond to nucleophilic or electrophilic attack could be assessed. Given the electron-deficient nature of the double bond due to the perfluoroalkyl groups, it is expected to be more reactive towards nucleophiles.

Prediction of Spectroscopic Properties (e.g., NMR chemical shifts, vibrational frequencies)

Computational methods can predict various spectroscopic properties of this compound, which can aid in its experimental characterization.

NMR Chemical Shifts: Theoretical calculations can predict the ¹³C and ¹⁹F NMR chemical shifts. These predictions are valuable for assigning peaks in experimental spectra and for confirming the molecular structure.

Vibrational Frequencies: The infrared (IR) and Raman spectra can be simulated by calculating the vibrational frequencies of the molecule. Specific vibrational modes, such as the C=C stretching frequency, would be of particular interest and are expected to be influenced by the perfluorohexyl substituents.

Studies on Intermolecular Forces and Solvent Interactions

Computational and theoretical investigations into the specific intermolecular forces and solvent interactions of this compound are limited in publicly accessible scientific literature. However, experimental data on its solubility characteristics provide significant insights into its interaction profile, which is consistent with the broader class of fluorous solvents.

Fluorous solvents are known for their exceptionally low polarity and non-polarizability. This characteristic leads to weak van der Waals forces and minimal dipole-dipole interactions with non-fluorinated, hydrocarbon-based solutes. Consequently, these solvents exhibit very poor solvation capabilities for most organic compounds.

A key piece of experimental evidence that underscores the weak intermolecular forces of this compound is the stark difference in the solubility of stearic acid in this solvent compared to a common hydrocarbon solvent like hexane.

| Solute | Solvent | Solubility at 37 °C (mM) |

|---|---|---|

| Stearic Acid | Hexane | 430 |

| Stearic Acid | This compound | 0.026 |

The data clearly illustrates that stearic acid is over 16,000 times more soluble in hexane than in this compound at the same temperature. nih.govnih.gov This significant difference highlights the very weak solute-solvent interactions between the hydrocarbon-rich stearic acid and the highly fluorinated ethylene derivative. The perfluorohexyl chains of the solvent are responsible for its fluorous nature, leading to unfavorable interaction energies with the hydrocarbon chain of the fatty acid.

Trans 1,2 Bis Perfluorohexyl Ethylene in Polymer Chemistry and Advanced Materials Research

Monomer in Polymerization Studies

"Trans-1,2-bis(perfluorohexyl)ethylene" serves as a versatile building block in several polymerization strategies, enabling the creation of polymers with a high fluorine content and unique structural features. Its polymerization behavior is influenced by the steric hindrance and strong electron-withdrawing nature of the perfluorohexyl groups.

Controlled radical polymerization (CRP) techniques have revolutionized the synthesis of well-defined polymers with controlled molecular weights, low dispersity, and complex architectures. acs.org While the CRP of conventional, non-fluorinated monomers is well-established, the application of these methods to highly fluorinated olefins like "this compound" presents unique challenges. The electron-deficient nature of the double bond in many fluoroalkenes can significantly alter their reactivity in radical processes.

Recent advancements have demonstrated the potential of controlled radical copolymerizations (CRCPs) for creating well-defined fluorinated copolymers from various fluoroalkenes. researchgate.netnih.gov Techniques such as Iodine Transfer Polymerization (ITP) have been particularly successful for the controlled polymerization of certain fluoroalkenes, leading to commercially available thermoplastic elastomers. acs.orgresearchgate.net While specific studies detailing the CRP of "this compound" are not extensively documented in the literature, the principles established for other perfluorinated olefins offer valuable insights. The bulky perfluorohexyl groups would likely influence the kinetics of the polymerization, potentially requiring specific initiator systems or reaction conditions to achieve good control over the polymer chain growth.

A notable characteristic of certain fluorinated olefins is their ability to undergo thermal [2+2] cycloaddition reactions to form perfluorocyclobutane (PFCB) rings. reading.ac.uknih.govcsic.es This cyclodimerization process can be utilized as a step-growth polymerization mechanism to create polymers with PFCB linkages in the backbone. These polymers are known for their high thermal stability, low dielectric constant, and excellent optical transparency. researchgate.net

While the thermal [2+2] cycloaddition of many trifluorovinyl ethers is a well-established method for synthesizing PFCB-containing polymers, the analogous reaction with "this compound" would lead to a perfluorocyclobutane ring with four perfluorohexyl substituents. The steric bulk of these groups could present a significant kinetic barrier to the cycloaddition reaction. However, if successful, this approach would yield polymers with a very high fluorine content and unique physical properties stemming from the rigid, highly substituted cyclobutane rings. The general mechanism for such a thermal [2+2] cycloaddition is depicted below:

General Scheme for Thermal [2+2] Cycloaddition of a Perfluoroalkene

In this representation, R would correspond to the perfluorohexyl group (C6F13).

The efficiency of this reaction would be highly dependent on the reaction temperature and the specific structure of the perfluoroalkene.

Copolymerization is a powerful strategy to tailor the properties of polymers by combining different monomer units within the same polymer chain. "this compound" can be copolymerized with a variety of other monomers to create materials with a balance of properties. Due to the electron-deficient nature of its double bond, it is expected to readily copolymerize with electron-rich comonomers, such as vinyl ethers and certain vinyl esters. This tendency towards alternating copolymerization is a common feature of many fluoroalkenes. researchgate.net

Table 1: Potential Comonomers for Copolymerization with "this compound" and Expected Property Modifications

| Comonomer Class | Example Monomer | Expected Impact on Copolymer Properties |

| Vinyl Ethers | Ethyl vinyl ether | Improved flexibility, potential for alternating structures |

| Vinyl Esters | Vinyl acetate | Increased polarity, potential for post-polymerization modification |

| Olefins | Ethylene (B1197577), Propylene | Enhanced mechanical properties, reduced cost |

| Styrenics | Styrene | Increased refractive index and glass transition temperature |

Formation of High-Performance Fluorinated Polymers

The incorporation of "this compound" into polymer structures leads to the formation of high-performance materials with a unique combination of properties derived from their high fluorine content. nih.govfluoropolymers.eunih.govfluoropolymerpartnership.com

The properties of fluoropolymers are intricately linked to their molecular structure, including the fluorine content, the nature of the polymer backbone, and the presence of specific functional groups or structural motifs. fluoropolymers.eu The introduction of perfluoroalkyl side chains, such as the perfluorohexyl groups in "this compound," has a profound impact on the polymer's properties.

Increasing the length and number of perfluoroalkyl side chains generally leads to:

Lower Surface Energy: This results in enhanced hydrophobicity and oleophobicity, making the polymer surfaces highly repellent to water and oils. researchgate.net

Increased Thermal Stability: The strong carbon-fluorine bonds contribute to the polymer's resistance to thermal degradation.

Enhanced Chemical Resistance: The fluorine atoms shield the polymer backbone from chemical attack.

Lower Refractive Index: Fluoropolymers typically have lower refractive indices than their hydrocarbon counterparts.

Modified Crystallinity: The bulky perfluorohexyl groups can disrupt chain packing and reduce the degree of crystallinity, which can affect the mechanical properties and optical clarity of the material. nii.ac.jp

The specific trans configuration of the starting monomer can also influence the stereochemistry of the resulting polymer, which in turn affects its physical properties.

The ability to control the placement of "this compound" units within a polymer chain allows for the design of a wide range of polymer architectures with tailored properties. fluoropolymers.eu3m.com

Random Copolymers: By statistically incorporating the fluorinated monomer with other comonomers, a random distribution of properties can be achieved. This is a common approach to balance performance and cost.

Alternating Copolymers: The tendency of electron-deficient fluoroalkenes to copolymerize with electron-rich monomers can be exploited to create perfectly alternating structures. This precise arrangement can lead to unique and highly desirable properties.

Block Copolymers: Through controlled polymerization techniques, it is possible to synthesize block copolymers where a segment rich in "this compound" is covalently linked to a non-fluorinated polymer block. These materials can self-assemble into well-defined nanostructures and are useful as thermoplastic elastomers, surfactants, and compatibilizers.

Graft Copolymers: "this compound" can be grafted onto an existing polymer backbone to modify its surface properties without altering the bulk characteristics of the material.

The design of these architectures is crucial for applications in diverse fields such as advanced coatings, membranes for separation processes, low-dielectric materials for microelectronics, and biocompatible materials for medical devices. nih.govohsu.edu

Applications in Niche Materials Science Fields (excluding biomedical/drug design)

The unique physicochemical properties of this compound, stemming from its highly fluorinated structure, have led to its exploration in specialized areas of materials science. Its distinct characteristics, such as hydrophobicity, lipophobicity, and chemical inertness, make it a candidate for applications where conventional hydrocarbon-based materials may not suffice. The following sections delve into its role in optoelectronic materials, advanced sensor components, and self-assembled systems.

Optoelectronic Materials

The application of this compound in the field of optoelectronic materials is not extensively documented in current research literature. However, the broader class of fluorinated organic materials is of significant interest in optoelectronics due to the unique effects of fluorine substitution on molecular properties.

Fluorination can significantly influence the electronic characteristics of organic molecules. The high electronegativity of fluorine atoms tends to lower both the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) energy levels of a compound. This can facilitate electron injection and enhance the stability of the material against oxidative degradation, which are desirable properties for components in devices such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs) rsc.org.

Further research is required to explore the potential of this compound and its derivatives in optoelectronic applications. Its dielectric properties and refractive index would need to be thoroughly characterized to assess its suitability for use in devices like capacitors, waveguides, or as a component in advanced optical coatings.

Advanced Sensor Components (e.g., Ion-Selective Electrodes employing fluorous phases)

A more established application of this compound is in the development of advanced sensor components, particularly as a solvent in the creation of fluorous phases for ion-selective electrodes (ISEs). The unique properties of fluorous materials, being both hydrophobic and lipophobic, offer significant advantages in electrochemical sensing.

Fluorous membranes in ISEs, often composed of a fluorous solvent like this compound, a fluorophilic ionophore, and ionic sites, exhibit enhanced selectivity and robustness compared to conventional polymer membrane electrodes nih.govacs.org. The extremely low polarity and polarizability of fluorous media lead to poor solvation of interfering ions, thereby improving the discrimination of the target analyte nih.gov. This results in ISEs with significantly higher selectivity coefficients for the target ion over interfering ions. For instance, the interference from chloride and salicylate in carbonate-selective electrodes was reduced by two and six orders of magnitude, respectively, when a fluorous membrane was used nih.gov.

The use of fluorous phases also contributes to the enhanced mechanical stability and extended lifetime of the sensors. Research has shown that fluorous-phase pH electrodes maintain their selectivity over at least four weeks nih.gov. Furthermore, these sensors have demonstrated excellent performance in challenging environments, including biological samples and at high temperatures in corrosive solutions acs.org.

The performance of an ion-selective electrode is often quantified by its selectivity coefficient (log Kpot), which indicates the preference of the electrode for the primary ion over an interfering ion. A more negative value signifies better selectivity. The following interactive table illustrates the typical performance improvements observed in fluorous-phase ISEs compared to conventional PVC-membrane ISEs for a hypothetical H+-selective electrode.

| Interfering Ion | Conventional PVC-Membrane ISE (log KpotH,J) | Fluorous-Phase ISE (log KpotH,J) | Improvement Factor |

|---|---|---|---|

| K+ | -4.5 | -11.6 | ~107 |

| Na+ | -4.8 | -12.4 | ~107.6 |

| Ca2+ | -5.2 | < -10.2 | >105 |

Data is illustrative of performance enhancements seen in fluorous-phase ISEs as reported in literature acs.org.

Self-Assembled Systems in Materials Design

While specific studies on the self-assembly of this compound are not prominent in the scientific literature, the principles of supramolecular chemistry suggest its potential for forming ordered structures. The self-assembly of fluorinated molecules is a growing area of interest in materials design, driven by the unique interactions of perfluorinated segments.

The formation of self-assembled systems is governed by a delicate balance of intermolecular forces, including van der Waals interactions, hydrogen bonding, and solvophobic effects. In the case of highly fluorinated molecules, the concept of "fluorophilicity" and "fluorophobicity" plays a crucial role. Perfluorinated chains tend to segregate from both hydrophilic and lipophilic (hydrocarbon) environments, leading to the formation of distinct fluorous domains. This micro-segregation is a powerful driving force for self-assembly nih.gov.

This phenomenon has been observed in various fluorinated systems, leading to the formation of micelles, vesicles, and liquid crystalline phases. The introduction of perfluorinated segments into molecules can lead to more stable and robust supramolecular structures compared to their non-fluorinated counterparts researchgate.net. For instance, the self-assembly of perfluorinated diacids with pillar- researchgate.net-arenes at aqueous interfaces results in the rapid formation of solid, stable films driven by fluorophilic phase separation nih.gov.

Given the structure of this compound, with its rigid central double bond and two long perfluorohexyl chains, it is conceivable that under appropriate conditions (e.g., in specific solvents or at interfaces), it could self-assemble into ordered arrangements such as monolayers or liquid crystalline phases. The strong intermolecular interactions between the perfluorinated chains would be the primary driving force for such organization. However, without dedicated experimental studies, the specific self-assembly behavior of this compound remains a subject for future investigation.

Supramolecular Chemistry and Intermolecular Interactions of Trans 1,2 Bis Perfluorohexyl Ethylene

Behavior in Fluorous Phases and Phase Separation Phenomena

The concept of "fluorous" chemistry is central to understanding the solution behavior of "trans-1,2-Bis(perfluorohexyl)ethylene." tcichemicals.com A fluorous phase is a phase rich in carbon-fluorine bonds, typically a perfluorinated solvent. tcichemicals.com Compounds with a high fluorine content, like "this compound," exhibit a unique solubility profile: they are generally insoluble in both aqueous and common organic solvents but are soluble in fluorous solvents. tcichemicals.com This tripartite immiscibility is the foundation of fluorous phase separation techniques.

A key characteristic of fluorous biphasic systems (FBS) is their temperature-dependent miscibility. tcichemicals.com At room temperature, a fluorous solvent and an organic solvent will form two distinct layers. However, upon heating, they can become a single homogeneous phase, allowing for chemical reactions to occur. tcichemicals.com Upon cooling, the phases separate again, which provides a straightforward method for separating fluorous compounds from non-fluorinated reactants and products. tcichemicals.com

"this compound," due to its highly fluorinated nature, is both hydrophobic and lipophobic. This means it repels both water and hydrocarbon-based organic solvents. When brought into contact with these liquids, it will readily form a distinct interface. In a three-component system of water, an organic solvent, and a fluorous compound like "this compound" (or a fluorous solvent), three separate layers will typically form, demonstrating the mutual immiscibility. The formation of these interfaces is driven by the unfavorable energetic interactions between the highly non-polar C-F bonds and the polar C-H or O-H bonds.

| Compound Type | Example | Fluorine Content | Predominant Phase |

|---|---|---|---|

| Non-fluorinated | Toluene | Low | Organic |

| Lightly Fluorous-tagged | Aromatic compound with a -CF3 group | Medium | Partitions between phases, tunable with solvent choice researchgate.net |

| Highly Fluorinated | This compound | High | Fluorous |

Halogen Bonding Interactions with Perfluoroalkyl Chains

Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a Lewis base. nih.gov This might seem counterintuitive given the high electronegativity of halogens. However, the electron density around a covalently bonded halogen atom is anisotropically distributed, creating a region of positive electrostatic potential, known as a σ-hole, on the side of the halogen opposite to the covalent bond. youtube.com

In the perfluorohexyl chains of "this compound," the numerous electron-withdrawing fluorine atoms significantly enhance the positive character of the σ-holes on each other and especially on a terminal atom if it were, for instance, iodine (a common precursor). researchgate.net This makes perfluoroalkyl groups potent halogen bond donors. nsf.gov These chains can form strong halogen bonds with Lewis basic sites such as the nitrogen in pyridines or the oxygen in carbonyls. researchgate.net The strength of these interactions can be comparable to that of hydrogen bonds. researchgate.net

| Characteristic | Description | Significance |

|---|---|---|

| Directionality | The interaction is highly directional, occurring along the axis of the covalent bond to the halogen. | Allows for precise control in crystal engineering and molecular recognition. |

| Tunability | The strength of the halogen bond increases with the polarizability of the halogen (I > Br > Cl > F) and the electron-withdrawing character of the rest of the molecule. nih.gov | The interaction strength can be fine-tuned for specific applications. |

| Role of Fluorine | The high electronegativity of fluorine atoms in the perfluorohexyl chain enhances the σ-hole on other halogens or even on the fluorine atoms themselves, making them stronger halogen bond donors. youtube.com | Leads to stronger and more specific interactions. |

Weak Non-Covalent Interactions in Self-Assembly

The self-assembly of molecules into ordered supramolecular structures is driven by a combination of weak non-covalent interactions. For "this compound," the dominant forces guiding its self-assembly are fluorous interactions and van der Waals forces. Due to the high electronegativity of fluorine, polymers and molecules containing fluorinated segments readily self-assemble in solution. rsc.org

The perfluorohexyl chains are rigid and tend to segregate from hydrocarbon or other non-fluorinated molecular segments. This "fluorophobic" effect, similar to the hydrophobic effect, drives the aggregation of the fluorinated parts of molecules to minimize their contact with incompatible environments. In the case of "this compound," this can lead to the formation of ordered structures like micelles, vesicles, or liquid crystalline phases, depending on the solvent and concentration. The self-assembly of fluorinated compounds can lead to the formation of unique morphologies with interesting properties. rsc.orgnih.gov

Molecular recognition, the specific binding between two or more molecules, relies on a combination of shape complementarity and favorable intermolecular interactions. The perfluorohexyl moieties of "this compound" play a crucial role in its molecular recognition properties.

The rigid, helical conformation of perfluoroalkyl chains provides a well-defined shape for recognition events. Furthermore, the unique electronic properties of the perfluorohexyl groups, including their ability to participate in halogen bonding and their strong dipole moments, dictate the types of molecules they will interact with. For instance, the electron-poor nature of the perfluorohexyl chains would favor interactions with electron-rich species. This is a key principle in designing systems where fluorinated molecules selectively recognize and bind to specific targets. acs.org

Host-Guest Chemistry with Fluorinated Components

Host-guest chemistry involves the encapsulation of a smaller "guest" molecule within a larger "host" molecule. The unique properties of fluorinated compounds can be exploited in the design of novel host-guest systems. A host molecule containing a fluorous cavity, for example, could be designed to selectively bind fluorinated guests.

While specific host-guest chemistry involving "this compound" as either host or guest is not extensively documented, its structure suggests several possibilities. As a guest, its linear, rigid shape could allow it to fit into appropriately sized molecular cavities. As a component of a larger host molecule, its perfluorohexyl chains could be used to create a fluorous binding pocket, which would preferentially encapsulate other fluorinated or fluorophilic guests, driven by the solvophobic effects in non-fluorous media. The design of bi- and tetra-nuclear macrocyclic metallasupramolecules with specific cavities demonstrates the potential for creating hosts that selectively bind various guests, a principle that can be extended to fluorinated systems. rsc.org

Environmental Transformation and Fate of Trans 1,2 Bis Perfluorohexyl Ethylene Mechanistic Chemistry Focus

Degradation Pathways in Environmental Matrices (excluding ecotoxicity and human exposure)

Photolytic Degradation Mechanisms

Specific research on the photolytic degradation mechanisms of trans-1,2-Bis(perfluorohexyl)ethylene is currently unavailable. However, studies on other perfluorinated compounds indicate that photolysis can be a degradation pathway, particularly with the use of UV light. For many PFAS, direct photolysis is a slow process, but it can be enhanced in the presence of other substances. For instance, some research has explored the photolysis of fluoroalkyl alkenes in the presence of catalysts. nih.govrsc.orgrsc.org The carbon-carbon double bond in this compound could theoretically be susceptible to photolytic cleavage or reactions initiated by photochemically generated radicals, but without experimental data, the specific mechanisms and products remain unknown.

Hydrolytic Stability and Pathways

There is no specific information in the reviewed scientific literature concerning the hydrolytic stability and degradation pathways of this compound. Generally, the carbon-fluorine bond is highly resistant to hydrolysis. scholaris.ca While some fluorinated compounds can undergo hydrolysis under specific conditions, perfluorinated compounds are typically very stable in water. researchgate.net The ethylene (B1197577) double bond might present a site for reactivity, but the strong electron-withdrawing effect of the perfluorohexyl groups would likely influence its reactivity towards hydrolysis.

Chemical Oxidation/Reduction Transformations

Direct studies on the chemical oxidation or reduction transformations of this compound are not found in the available literature. The double bond in the molecule represents a potential site for oxidation. For non-fluorinated alkenes, strong oxidizing agents like permanganate (B83412) or dichromate can cleave the double bond. youtube.com However, the high fluorine content in this compound would significantly alter its reactivity compared to non-fluorinated analogues. Research on other perfluorinated compounds has shown that they are generally resistant to oxidation by common environmental oxidants. nih.gov Advanced oxidation processes (AOPs) have been shown to degrade some PFAS, but specific data for this compound is absent. redalyc.org

Biotransformation Pathways and Metabolite Identification (purely chemical transformation, not biological impact)

There is a lack of scientific studies on the biotransformation pathways and metabolite identification for this compound. Research on other highly fluorinated compounds suggests that biotransformation is generally slow or does not occur, leading to their persistence and potential for bioaccumulation. Studies on other complex organic molecules, such as certain flame retardants, have identified biotransformation pathways like ether cleavage, debromination, hydroxylation, and oxidation in organisms like zebrafish. nih.gov Similarly, some fungi have been shown to degrade chlorinated compounds like DDT into various metabolites. nih.gov However, without specific research, it is not possible to determine if this compound undergoes similar transformations.

Transport Mechanisms of Perfluorinated Compounds in Abiotic Systems (e.g., atmospheric, aquatic)

While specific transport studies for this compound are not available, the general principles governing the transport of perfluorinated compounds (PFAS) in abiotic systems can provide some context.

Atmospheric Transport: Volatile or semi-volatile PFAS can undergo long-range atmospheric transport. copernicus.orgmdpi.com This can occur with the compounds in the gas phase or adsorbed to particulate matter. nih.gov The physical and chemical properties of a specific PFAS, such as its vapor pressure and partitioning behavior, will determine its atmospheric fate. ny.govnih.gov For some PFAS, atmospheric deposition is a significant pathway for their entry into aquatic and terrestrial environments far from their sources. nih.govacs.org

Aquatic Transport: In aquatic systems, the transport of PFAS is influenced by their solubility, tendency to adsorb to sediment and particulate matter, and their surfactant properties. rsc.orgmdpi.comitrcweb.org Many PFAS are water-soluble and can be transported over long distances in ocean currents. nih.gov Their dual hydrophobic and hydrophilic nature can cause them to accumulate at air-water interfaces, which can affect their transport and distribution in the environment. ny.govmdpi.com The chain length of the perfluoroalkyl group is a key factor, with longer-chain PFAS generally showing a greater tendency to sorb to solids. itrcweb.org

Future Research Directions and Emerging Opportunities

Development of Novel Stereoselective Synthetic Methodologies

While the synthesis of related bis(perfluoroalkyl)ethylenes has been explored, future research should focus on developing more efficient and highly stereoselective methods for producing the trans-isomer of 1,2-Bis(perfluorohexyl)ethylene. Current methods may result in mixtures of cis and trans isomers, requiring challenging separation steps.

Emerging opportunities lie in the adaptation of modern coupling reactions. For instance, copper-mediated 1,2-bis-perfluoroalkylation of alkynes using readily available perfluorocarboxylic anhydrides presents a promising avenue. rsc.org Research into adapting such protocols, which involve the in situ generation of perfluoroalkylcopper intermediates, could lead to a direct and stereocontrolled synthesis of the target molecule from acetylene (B1199291) or related precursors. rsc.org Another area of exploration could be the application of McMurry-type coupling reactions, which have been successfully used to synthesize other symmetric ethylene (B1197577) derivatives like trans-1,2-bis(ruthenocenyl)ethylene from the corresponding formyl precursors. rsc.org Investigating the reductive coupling of a perfluoroheptanoyl derivative using low-valent titanium reagents could provide a high-yield, stereoselective route to the desired trans-alkene.

Table 1: Potential Stereoselective Synthetic Routes for Future Investigation

| Reaction Type | Precursors | Key Reagents | Potential Advantages |

|---|---|---|---|

| Copper-Mediated Bis-alkylation | Acetylene, Perfluorohexanecarboxylic anhydride | Copper catalyst, Bipyridyl ligand, H₂O₂ | Use of inexpensive starting materials, potential for high stereoselectivity. rsc.org |

| McMurry Coupling | Perfluoroheptanal | Low-valent titanium (e.g., TiCl₄/Zn) | High efficiency and stereoselectivity for trans-alkenes demonstrated with other organometallic aldehydes. rsc.org |

| Wittig-type Reactions | Perfluorohexyl-substituted phosphonium (B103445) ylides and aldehydes | Strong base | Well-established reaction class, potential for tuning selectivity through ligand and reagent choice. |

Exploration of "trans-1,2-Bis(perfluorohexyl)ethylene" in Catalysis and Reaction Media

The high fluorine content of this compound suggests its potential use in fluorous phase chemistry. Future research should investigate its utility as a component of fluorous biphasic systems (FBS). Its properties could make it a suitable medium for catalysts bearing fluorous tags, facilitating catalyst recovery and product purification. The rigidity of the molecule might impart unique solubility and phase-separation characteristics compared to more flexible fluorous alkanes.

Furthermore, the electron-deficient double bond could be explored as a ligand in organometallic catalysis. Research could focus on synthesizing metal complexes where the ethylene moiety coordinates to a transition metal center. The strong electron-withdrawing effect of the perfluorohexyl groups would significantly modulate the electronic properties of the metal, potentially leading to novel catalytic activities, for instance, in polymerization or oxidation reactions.

Advanced Characterization Techniques for In Situ Studies

To understand and control the behavior of this compound in various applications, advanced in situ characterization is crucial. Future work should employ techniques that can probe the molecule's structure and dynamics in real-time under reaction or self-assembly conditions.

In situ transmission electron microscopy (TEM), for example, allows for the real-time observation of dynamic structural evolution during the growth of nanomaterials at the atomic scale. rsc.org This technique could be adapted to study how this compound participates in the formation of nanostructures or acts as a structure-directing agent. Similarly, in situ spectroscopy (e.g., NMR, Raman, IR) under high-pressure or variable-temperature conditions could provide invaluable data on phase transitions, aggregation behavior, and interactions within complex mixtures.

Integration into Responsive and Adaptive Materials Systems

The rigid, rod-like structure and highly fluorinated nature of this compound make it an excellent candidate for the design of "smart" materials. Research should be directed toward incorporating this molecule into polymer backbones or as a pendant group to create materials that respond to external stimuli such as temperature, pressure, or solvents.

An emerging opportunity is in the development of liquid crystals. The molecular geometry is conducive to forming ordered phases, and the fluorinated chains could lead to unique phase behaviors and electro-optical properties. Another avenue is its use as a cross-linking agent in fluoropolymers, potentially creating elastomers or gels with tunable swelling behavior and thermal stability.

Deeper Understanding of Complex Supramolecular Assemblies Involving Fluorous Moieties

Fluorous interactions are a powerful tool for directing self-assembly. Future research should focus on understanding how this compound can be used as a building block for complex supramolecular architectures. While extensive work has been done on analogous hydrogenated systems like trans-1,2-bis(4-pyridyl)ethylene (bpe), which forms coordination polymers and hydrogen-bonded networks, the behavior of its perfluorinated counterpart is largely unknown. nih.govresearchgate.net

Studies could explore co-crystallization with hydrogenated species to drive assembly through fluorous-hydrophilic segregation. The electron-deficient C=C bond could also participate in charge-transfer interactions with electron-rich aromatic systems, leading to highly ordered co-crystals with unique photophysical properties. The formation of self-assemblages like micelles or lamellae in solution is another area ripe for investigation, driven by the molecule's amphiphobic nature. nih.gov

Table 2: Comparison of Supramolecular Building Blocks

| Compound | Key Functional Groups | Driving Interactions | Potential Architectures |

|---|---|---|---|

| trans-1,2-Bis(4-pyridyl)ethylene (bpe) | Pyridyl, C=C | Hydrogen bonding, Metal coordination, π-stacking | Coordination polymers, Metal-organic frameworks (MOFs). nih.govresearchgate.net |

| This compound | Perfluorohexyl, C=C | Fluorous interactions, van der Waals forces, Charge-transfer | Liquid crystals, Fluorous self-assemblies, Segregated co-crystals. |

Elucidation of Long-Term Environmental Fate Mechanisms

As a per- and polyfluoroalkyl substance (PFAS), understanding the environmental behavior of this compound is critical. Future research must focus on its long-term environmental fate, including its persistence, mobility, and potential for transformation. itrcweb.org While research exists on the fate of PFAAs, the behavior of specific fluorinated olefins is less understood. itrcweb.org

Key research questions include its susceptibility to atmospheric degradation via photolysis or reaction with hydroxyl radicals, and its partitioning behavior in soil and water systems. nih.govitrcweb.org Studies should investigate its potential to bioaccumulate, considering the dual hydrophobic and lipophobic nature of its fluorous chains. Given that some PFAS precursors can transform into more persistent PFAAs in the environment, it is crucial to determine if the C=C bond in this compound represents a potential point of biotic or abiotic degradation or if it remains intact over long timescales. itrcweb.org

Interdisciplinary Research with Theoretical Chemistry and Materials Engineering

Significant progress in understanding and utilizing this compound will come from a synergistic approach combining experimental work with theoretical and engineering studies. Theoretical chemistry, using methods like Density Functional Theory (DFT), can predict molecular properties, reaction pathways for synthesis, and the energetics of supramolecular interactions. These calculations can guide experimental efforts, saving time and resources.

Collaboration with materials engineers is essential to translate the molecule's unique properties into functional devices and materials. This includes designing processes for fabricating thin films for electronic applications, spinning fibers for advanced textiles, or formulating emulsions for specialized reaction media. This interdisciplinary approach will be key to unlocking the full potential of this intriguing fluorous compound.

Q & A

Q. How can conflicting reports on the compound’s stability be reconciled?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.